molecular formula C16H11N3O B15149662 2-Phenylpyrazolo[3,4-c]quinolin-4-one

2-Phenylpyrazolo[3,4-c]quinolin-4-one

Cat. No.: B15149662
M. Wt: 261.28 g/mol
InChI Key: USFTUCBQFICKHQ-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[3,4-c]quinolin-4-one (CAS 109740-09-2) is a high-purity chemical compound with the molecular formula C16H11N3O and a molecular weight of 261.28 g/mol . This pyrazoloquinolinone derivative is a subject of interest in multiple research fields, particularly neuroscience and materials science. In pharmacological research, studies on topologically similar pyrazoloquinolinones have identified them as ligands for benzodiazepine receptors (BzR) in the central nervous system . These compounds are investigated for their potential role as inverse agonists, with research indicating that the hydrogen-bonding interactions of the carbonyl (C=O) group are critical for high-affinity binding to the receptor site . In the field of materials science, the pyrazoloquinoline core is recognized as a promising scaffold for developing advanced organic materials . Related compounds exhibit intense photoluminescence and are studied for their application in organic light-emitting diodes (OLEDs) and as emissive layers in electroluminescent devices, often characterized by their blue to green emission and significant quantum efficiency . This product is intended for research and manufacturing purposes only and is not suitable for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-phenyl-9aH-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10,12H

InChI Key

USFTUCBQFICKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C4C=CC=CC4=NC(=O)C3=N2

Origin of Product

United States

Preparation Methods

Conventional Heating Method

In a typical procedure, 3 (1.0 equiv) is refluxed with phenylhydrazine hydrochloride (1.2 equiv) in absolute ethanol for 5–6 hours, using triethylamine (TEA) as a catalyst. The reaction mixture is poured into ice-water to precipitate the product, which is purified via column chromatography (silica gel, ethyl acetate/hexane). This method yields 2-phenylpyrazolo[3,4-c]quinolin-4-one (4a) in 65–72% yield.

Key Data:

  • Melting Point: 328–331°C
  • 1H-NMR (DMSO-d6): δ 7.16 (t, 1H, J = 7.3 Hz), 7.44 (t, 2H, J = 8.0 Hz), 8.22 (d, 2H, J = 8.4 Hz), 8.66 (s, 1H).
  • 13C-NMR: Peaks at 143.51 (C=O), 139.90 (pyrazole C3), and 115.64–161.93 ppm (aromatic carbons).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 3 and phenylhydrazine in dimethylformamide (DMF) is irradiated at 140°C for 1–5 minutes under 300 W fixed power. This approach achieves yields of 85–90%, with shorter reaction times minimizing side products.

Chloroquinoline Intermediate Route

Chloroquinoline derivatives serve as critical intermediates. For example, 4-chloro-3-formylquinolin-2(1H)-one (3) is synthesized from 2,4-dichloroquinoline (1) through formylation at the 3-position using Vilsmeier-Haack conditions (POCl3/DMF).

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl2) is employed to convert hydroxyquinolines to chloroquinolines. For instance, treating 4-hydroxy-3-formylquinolin-2(1H)-one with excess SOCl2 at reflux for 1–2 hours yields 3 in >95% yield. Excess SOCl2 is removed via evaporation, and the product is co-evaporated with dichloromethane to ensure purity.

Substituent Effects on Synthesis

The electronic and steric properties of substituents on the phenyl ring influence reaction kinetics and yields:

Electron-Donating Groups

Introducing a 4-methoxy group on the phenyl ring (e.g., 4a4 ) enhances reactivity due to increased electron density. This derivative is synthesized using 4-methoxyphenylhydrazine, yielding 78% under microwave conditions.

Characterization of 4a4:

  • 1H-NMR: δ 3.78 (s, 3H, OCH3), 7.02 (d, 2H, J = 9.2 Hz), 8.08 (d, 2H, J = 9.2 Hz).
  • Melting Point: 268–270°C.

Sterically Hindered Substituents

Ortho-substituted phenylhydrazines (e.g., 2-fluorophenyl) reduce yields to 55–60% due to steric clashes during cyclization.

Molecular Simplification Approaches

A strategic redesign of 2-arylpyrazolo[3,4-c]quinolin-4-ones led to simplified analogs with retained bioactivity. For instance, replacing the quinoline core with a pyrimidine ring yields 2-arylpyrazolo[4,3-d]pyrimidin-7-ones, though this falls outside the scope of the target compound.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band at 1680–1700 cm−1 confirms the C=O stretch.
  • Mass Spectrometry: Molecular ion peaks align with theoretical m/z values (e.g., 4a shows [M+H]+ at m/z 285).

Comparative Analysis of Methods

Method Conditions Yield (%) Time
Conventional Heating Ethanol, reflux 65–72 5–6 hours
Microwave DMF, 140°C 85–90 1–5 minutes
Chloroquinoline Route SOCl2, reflux >95 1–2 hours

Microwave-assisted synthesis offers superior efficiency, while the chloroquinoline route ensures high purity for downstream reactions.

Challenges and Optimization Strategies

  • Byproduct Formation: Prolonged heating generates decarboxylated byproducts. This is mitigated by strict temperature control and using microwave irradiation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas ethanol favors cyclization.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinoline or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes and pathways involved in disease progression .

Comparison with Similar Compounds

Pyrazolo[4,3-d]pyrimidinones

Pyrazolo[4,3-d]pyrimidinones represent a simplified bicyclic analog of the tricyclic 2-phenylpyrazolo[3,4-c]quinolin-4-one scaffold. Despite their reduced complexity, these compounds exhibit comparable affinity for the human A3AR (hA3AR) while achieving enhanced selectivity. For example, derivatives with amide or ureide groups at the 4-position and a phenyl ring at the 6-position demonstrated subnanomolar hA3AR affinity (Ki < 1 nM) and >1,000-fold selectivity over other adenosine receptors (A₁, A₂A, A₂B) . This highlights how molecular simplification can retain biological activity while improving pharmacokinetic profiles.

Key Structural Differences :

  • Tricyclic vs.
  • Substituent Positioning : Functional groups at the 4- and 6-positions (vs. 2- and 4-positions in the target compound) dictate receptor selectivity .

2-Arylpyrazolo[4,3-c]quinolines (Structural Isomers)

Isosteric modifications, such as shifting the pyrazole ring fusion from the [3,4-c] to [4,3-c] position, yield junction isomers with distinct pharmacological profiles. For instance, 2-p-tolyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one exhibited high hA3AR affinity (Ki = 9 nM) and >100-fold selectivity over other adenosine receptors (Ki > 1,000 nM for A₁, A₂A, A₂B) . This contrasts with the target compound, where substitutions at R₁ (e.g., meta-methyl/methoxy) and R₄ (e.g., acetyl/benzoyl) are required to achieve similar potency .

Selectivity Comparison :

Compound hA3AR Ki (nM) Selectivity (vs. A₁/A₂A/A₂B) Reference
This compound* 9–50 10–100-fold
2-p-Tolylpyrazolo[4,3-c]quinolin-4-one 9 >100-fold

*With optimal R₁/R₄ substitutions.

Pyrazolo[3,4-d]pyrimidine Derivatives

Derived from further simplification of the tricyclic scaffold, these compounds prioritize substituent flexibility. For example, compound 63 (a pyrazolo[3,4-d]pyrimidine with a 4-amide group and 6-phenyl ring) showed Ki = 0.8 nM for hA3AR and >1,000-fold selectivity . This underscores the importance of planar aromatic systems and hydrogen-bonding groups (e.g., amides) in receptor binding, a feature shared with this compound’s ketone moiety .

Novel Analogues from Database Studies

A search in PubChem and ChemBl revealed that 3-[(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one, a structurally related compound, is absent from major chemical databases (Tanimoto coefficient < 0.85) . This suggests that minor modifications (e.g., methyl groups or amino-pyrazole appendages) can yield novel derivatives with unexplored biological activities.

Structure-Activity Relationship (SAR) Insights

  • R₁ Substituents : Methyl or methoxy groups at meta/para positions on the phenyl ring enhance hA3AR affinity by 5–10-fold .
  • R₄ Modifications : Acetyl or benzoyl groups at R₄ improve selectivity by reducing off-target interactions with A₂B receptors .
  • Steric Tolerance : Bulkier groups (e.g., diphenylacetyl) at R₄ are tolerated but may compromise solubility .

Comparative SAR Table :

Compound Class Optimal Substituents hA3AR Ki (nM) Selectivity Reference
This compound R₁ = meta-CH₃, R₄ = benzoyl 9 50-fold
Pyrazolo[4,3-d]pyrimidinones 4-amide, 6-phenyl 0.8 >1,000-fold
Pyrazolo[4,3-c]quinolines 2-p-tolyl 9 >100-fold

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